Glycyl H-1152 hydrochloride mechanism of action
Glycyl H-1152 hydrochloride mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Glycyl H-1152 Hydrochloride
Introduction
Glycyl H-1152 hydrochloride is a potent and highly selective, second-generation inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] As a glycyl derivative of the well-characterized ROCK inhibitor H-1152, it demonstrates improved selectivity, particularly for ROCK-II, making it a valuable tool for investigating the diverse cellular processes regulated by this kinase.[1][2] The ROCK signaling cascade is a critical regulator of cytoskeletal dynamics, and its dysregulation is implicated in numerous pathologies. Glycyl H-1152's specificity allows for precise dissection of these pathways in both in vitro and in vivo research settings. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action
The primary mechanism of action for Glycyl H-1152 is the direct, reversible, and ATP-competitive inhibition of Rho-associated kinase (ROCK). The small G-protein RhoA, upon activation by upstream signals, binds to and activates ROCK. Activated ROCK, a serine/threonine kinase, subsequently phosphorylates multiple downstream substrates to regulate cellular functions, most notably actin-myosin contractility and cytoskeletal organization.[4]
Key downstream targets of ROCK include:
-
Myosin Light Chain (MLC) : ROCK directly phosphorylates MLC, which increases the ATPase activity of myosin II and promotes stress fiber formation and contraction.
-
Myosin Light Chain Phosphatase (MLCP) : ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, which inhibits its phosphatase activity. This action further increases the net phosphorylation of MLC, enhancing contractility.
-
LIM Kinase (LIMK) : ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments.
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Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) : In neuronal cells, ROCK has been shown to phosphorylate MARCKS, a protein involved in regulating the interaction of the actin cytoskeleton with the plasma membrane.[5]
Glycyl H-1152 exerts its effect by binding to the ATP-binding pocket of the ROCK kinase domain, preventing the phosphorylation of these downstream substrates and thereby blocking the signaling cascade that leads to increased cellular contractility and actin filament stabilization.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Glycyl H-1152.
Data Presentation: Kinase Inhibitory Profile
Glycyl H-1152 exhibits high selectivity for ROCKII.[1][2] Its inhibitory activity against a panel of related kinases is significantly lower, highlighting its specificity. For comparative purposes, data for the parent compound, H-1152, is also provided.
Table 1: In Vitro Kinase Inhibitory Profile of Glycyl H-1152 Hydrochloride
| Target Kinase | IC50 (µM) | Reference |
|---|---|---|
| ROCKII | 0.0118 | [1][2][6][7] |
| Aurora A | 2.35 | [1][2] |
| CaMKII | 2.57 | [1][2][6] |
| PKG | 3.26 | [1][2] |
| PKA | > 10 | [1][6] |
Table 2: Comparative Kinase Inhibitory Profile of H-1152
| Target Kinase | IC50 (µM) | Ki (µM) | Reference |
|---|---|---|---|
| ROCK2 | 0.012 | 0.0016 | [5][8][9][10] |
| CaMKII | 0.180 | - | [8][9][10] |
| PKG | 0.360 | - | [8][9][10] |
| Aurora A | 0.745 | - | [8][9][10] |
| PKA | 3.03 | 0.63 | [8][9][10] |
| PKC | 5.68 | 9.27 | [8][9][10] |
| MLCK | 28.3 | 10.1 |[8][9] |
Experimental Protocols
The following protocols describe key experiments used to characterize the activity of Glycyl H-1152 and related ROCK inhibitors.
In Vitro Rho-Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on purified ROCK enzyme activity.
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Objective: To determine the inhibitory constant (Ki) of Glycyl H-1152 for ROCK.
-
Materials:
-
Purified active Rho-kinase (ROCK) enzyme.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT.
-
Substrate: 40 µM synthetic peptide substrate (e.g., S6-peptide).[8]
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[γ-³²P]ATP.
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Glycyl H-1152 hydrochloride at various concentrations.
-
-
Methodology:
-
Prepare an assay mixture containing Assay Buffer, the substrate peptide, and purified Rho-kinase in a total volume of 50 µL.[8]
-
Add Glycyl H-1152 at a range of final concentrations to the assay mixture. Include a vehicle control (e.g., DMSO or water).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP at various concentrations.[8]
-
Allow the reaction to proceed for 5-10 minutes at 30°C.[8]
-
Terminate the reaction (e.g., by adding a stop solution like 3% phosphoric acid or by spotting onto phosphocellulose paper).
-
Quantify the incorporation of ³²P into the substrate peptide using a scintillation counter or phosphorimager.
-
Calculate the Michaelis constant (Km) and maximal velocity (Vmax) of the kinase reaction using the Michaelis-Menten equation.[8]
-
Analyze the data with a secondary plot (e.g., Dixon plot) to calculate the inhibitory constant (Ki) for Glycyl H-1152.[8]
-
Cell-Based MARCKS Phosphorylation Assay
This assay measures the ability of the inhibitor to block ROCK activity in a cellular context by monitoring the phosphorylation of a known downstream substrate.
-
Objective: To determine the cellular potency (IC50) of Glycyl H-1152 in inhibiting ROCK-mediated signaling.
-
Cell Line: Human neuroteratoma (NT-2) cells.[5]
-
Materials:
-
NT-2 cells cultured in appropriate media.
-
ROCK activator: Lysophosphatidic acid (LPA).[5]
-
Glycyl H-1152 hydrochloride at various concentrations.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibody: Phospho-MARCKS (e.g., phospho-Ser159) specific antibody.[5]
-
Primary antibody: Total MARCKS or loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
-
Methodology:
-
Plate NT-2 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Pre-treat cells with various concentrations of Glycyl H-1152 (or vehicle control) for 1-2 hours.
-
Stimulate the cells with a Rho-activator such as LPA for 15-30 minutes to induce MARCKS phosphorylation.[5]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blot analysis using the phospho-MARCKS and total MARCKS antibodies.
-
Detect signals using chemiluminescence and quantify band intensities.
-
Normalize the phospho-MARCKS signal to the total MARCKS or loading control signal.
-
Plot the normalized signal against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value. The IC50 for the parent compound H-1152 in this assay is ~2.5 µM.[8]
-
Caption: A typical experimental workflow for an in vitro kinase inhibition assay.
Neurite Outgrowth Assay
This functional assay assesses the effect of ROCK inhibition on neuronal morphology, as ROCK activity is known to cause neurite retraction.
-
Objective: To evaluate the ability of Glycyl H-1152 to promote neurite extension.
-
Cell Type: Primary neurons (e.g., spiral ganglion neurons, dorsal root ganglion neurons).[8][11]
-
Methodology:
-
Isolate and plate primary neurons on a suitable substrate (e.g., poly-L-lysine/laminin coated plates).
-
Allow neurons to attach and initiate neurite extension for 24 hours.[8]
-
Add Glycyl H-1152 at desired concentrations (e.g., 1-10 µM) to the culture medium. Include a vehicle control.[8]
-
Incubate the cultures for an additional 18-24 hours.[8]
-
Fix the cells with 4% paraformaldehyde.[8]
-
Perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin) to visualize neurons and their processes.
-
Capture images using fluorescence microscopy.
-
Measure the length of the longest neurite for a significant number of neurons per condition using image analysis software.
-
Perform statistical analysis to compare neurite lengths between treated and control groups. Studies show H-1152 significantly increases neurite length.[11]
-
Conclusion
Glycyl H-1152 hydrochloride is a highly potent and selective second-generation ROCK inhibitor. Its mechanism of action is centered on the ATP-competitive inhibition of ROCK kinases, which effectively blocks the downstream signaling responsible for actin-myosin-based cell contractility and cytoskeletal organization. The quantitative data underscores its improved selectivity over its parent compound, H-1152, and other kinases. The detailed experimental protocols provided herein serve as a guide for researchers to effectively utilize Glycyl H-1152 as a precise pharmacological tool to investigate the multifaceted roles of Rho-kinase in cellular biology and disease pathophysiology.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S)-Glycyl-H-1152 hydrochloride (Rho Kinase Inhibitor IV) [myskinrecipes.com]
- 4. glpbio.cn [glpbio.cn]
- 5. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
